molecular formula C23H25N9O3S B606836 BEBT-908 CAS No. 1235449-52-1

BEBT-908

货号 B606836
CAS 编号: 1235449-52-1
分子量: 507.573
InChI 键: TWJZFXHSPBBPNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CUDC-907, also known as BEBT-908 or MDK9521, is a dual inhibitor of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) enzymes . It has been evaluated in clinical trials for the treatment of advanced hematological tumors .


Molecular Structure Analysis

CUDC-908 has a complex molecular structure with a total of 65 bonds, including 40 non-H bonds, 23 multiple bonds, 7 rotatable bonds, 1 double bond, and 22 aromatic bonds . It contains 1 five-membered ring, 4 six-membered rings, and 1 nine-membered ring .


Chemical Reactions Analysis

CUDC-907 has been shown to induce DNA damage in cancer cells, which is indicated by a dose-dependent increase of γH2AX, a marker of DNA double-strand breaks . It also inhibits the PI3K/AKT/mTOR pathways and downregulates the expression of c-Myc .


Physical And Chemical Properties Analysis

CUDC-908 is a solid powder with a chemical formula of C23H25N9O3S. It has an exact mass of 507.18 and a molecular weight of 507.573 .

科学研究应用

癌症免疫治疗增强

BEBT-908: 已被鉴定为一种双靶点PI3K和HDAC抑制剂,通过诱导癌细胞发生免疫原性铁死亡,从而增强小鼠抗PD1治疗效果 {svg_1}. 该过程促进促炎性肿瘤微环境,激活宿主抗肿瘤免疫反应,并增强免疫检查点阻断治疗的疗效。

血液系统恶性肿瘤的治疗

该化合物在体外和体内对多种亚型的血液系统恶性肿瘤表现出良好的抗肿瘤活性 {svg_2}. 它已显示出优异的血脑屏障渗透性,并抑制脑原位淋巴瘤模型的肿瘤生长,从而延长宿主小鼠的存活时间。

原发性中枢神经系统淋巴瘤的潜力

This compound已被研究用于治疗原发性中枢神经系统淋巴瘤(PCNSL),这是一种由于血脑屏障的存在以及化疗无效而具有挑战性的疾病 {svg_3}. 该化合物穿透血脑屏障的能力为管理PCNSL提供了一种潜在的选择。

监管审批流程

This compound已达到新药申请(NDA)申报阶段,是全球首个处于监管流程此阶段的PI3K/HDAC双靶点抑制剂 {svg_4}. 它靶向PI3K的核心信号通路和表观遗传修饰靶点HDAC,从而产生协同抗肿瘤作用。

联合治疗研究

临床研究正在评估this compound联合其他药物治疗复发或难治性弥漫性大B细胞淋巴瘤的安全性和药效学 {svg_5}. 这些研究旨在确定该化合物在联合治疗方案中的作用。

食管癌治疗

对类似化合物CUDC-907的研究表明其具有与this compound相同的双重PI3K-HDAC抑制机制,暗示其在治疗食管癌方面具有潜在的应用价值 {svg_6}. 该化合物诱导细胞毒性自噬和抑制癌细胞增殖、迁移和侵袭的能力可能表明this compound在类似应用中具有潜力。

属性

IUPAC Name

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZFXHSPBBPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235449-52-1
Record name BEBT-908
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEBT-908 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CUDC-908
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CUDC-908
Reactant of Route 3
Reactant of Route 3
CUDC-908
Reactant of Route 4
Reactant of Route 4
CUDC-908
Reactant of Route 5
Reactant of Route 5
CUDC-908
Reactant of Route 6
Reactant of Route 6
CUDC-908

Q & A

Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?

A1: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.

    Q2: How does this compound induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?

    A2: Research indicates that this compound triggers immunogenic ferroptosis in cancer cells through a multi-step process []:

      Q3: What types of cancers have shown sensitivity to this compound in preclinical studies?

      A3: Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types. These include:

      • Diffuse large B-cell lymphoma (DLBCL) []
      • Primary central nervous system lymphoma (PCNSL) []

      体外研究产品的免责声明和信息

      请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。